molecular formula C15H12ClF2N3 B4350998 6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine

6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350998
M. Wt: 307.72 g/mol
InChI Key: IOPKYJWOFWATEL-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine class. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core structure, which is substituted with a 4-chlorophenyl group at the 6-position, a difluoromethyl group at the 4-position, and an ethyl group at the 1-position. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using 4-chlorophenylboronic acid and a suitable palladium catalyst.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using difluoromethylating agents such as difluoromethyl iodide.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of monofluoromethyl or methyl derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases such as cancer and inflammatory disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

    Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-4-(trifluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-(4-chlorophenyl)-4-(methyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of a difluoromethyl group.

    6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2N3/c1-2-21-15-12(8-19-21)11(14(17)18)7-13(20-15)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKYJWOFWATEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
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6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
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6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine

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